4-bromo-3-(3-carboxypropanoylamino)benzoic acid
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Overview
Description
4-bromo-3-(3-carboxypropanoylamino)benzoic acid is an organic compound with the molecular formula C11H10BrNO5 and a molecular weight of 316.1 g/mol . This compound is characterized by the presence of a bromine atom, a carboxypropanoyl group, and an amino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts.
Chemical Reactions Analysis
4-bromo-3-(3-carboxypropanoylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxypropanoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Acylation and Amidation: The amino group can participate in acylation and amidation reactions to form amides and other derivatives.
Common reagents used in these reactions include bromine, acyl chlorides, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-3-(3-carboxypropanoylamino)benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxypropanoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-bromo-3-(3-carboxypropanoylamino)benzoic acid include:
4-Amino-3-bromobenzoic acid: Differing by the presence of an amino group instead of the carboxypropanoyl group.
4-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of the benzoic acid core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10BrNO5 |
---|---|
Molecular Weight |
316.1 g/mol |
IUPAC Name |
4-bromo-3-(3-carboxypropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H10BrNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
KABCOAGIBQBWHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br |
Origin of Product |
United States |
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